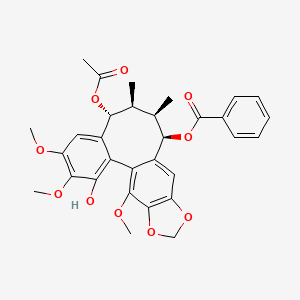
kadsuphilol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsuphilol B is a naturally occurring lignan isolated from the leaves and stems of Kadsura philippinensis, a plant belonging to the Schisandraceae family . Lignans are a class of secondary metabolites known for their diverse biological activities, including antioxidant, anticancer, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of kadsuphilol B involves mimicking biosynthetic pathways using photoredox-based strategies to access reactive radical intermediates . These intermediates undergo radical cyclizations, leading to the formation of complex lignan frameworks . The synthetic route typically includes steps such as global deacylation with concomitant oxy-Michael addition, followed by the installation of specific ester groups .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Kadsuphilol B undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of functional groups within the molecule, often facilitated by specific catalysts.
Common Reagents and Conditions
Oxidation: Iron oxygenases are commonly used to catalyze oxidative cyclization reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium or platinum are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core lignan structure .
Applications De Recherche Scientifique
Kadsuphilol B has several scientific research applications:
Mécanisme D'action
Kadsuphilol B exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells . The molecular targets include various enzymes and pathways involved in oxidative stress response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kadsuphilin N: Another lignan isolated from Kadsura philippinensis with similar antioxidant properties.
Taiwankadsurin D: A homolignan with a similar dibenzocyclooctadiene structure.
Heteroclitin J: A related lignan with comparable biological activities.
Uniqueness
Kadsuphilol B is unique due to its specific structural features and the presence of multiple oxygen-containing functional groups, which contribute to its potent antioxidant activity . Its ability to undergo diverse chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry research .
Propriétés
Formule moléculaire |
C31H32O10 |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,11R)-8-acetyloxy-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C31H32O10/c1-15-16(2)27(41-31(34)18-10-8-7-9-11-18)20-13-22-29(39-14-38-22)30(37-6)24(20)23-19(26(15)40-17(3)32)12-21(35-4)28(36-5)25(23)33/h7-13,15-16,26-27,33H,14H2,1-6H3/t15-,16+,26+,27+/m0/s1 |
Clé InChI |
IISFJEJUDYAYLO-WOVZPRGBSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |
SMILES canonique |
CC1C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)
![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)
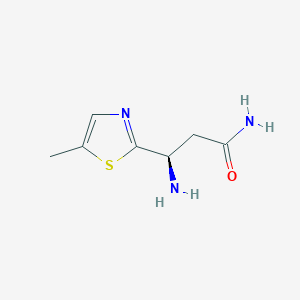
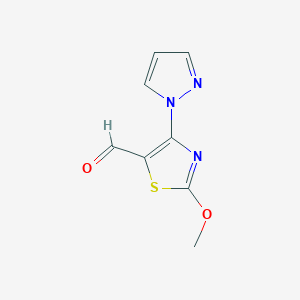
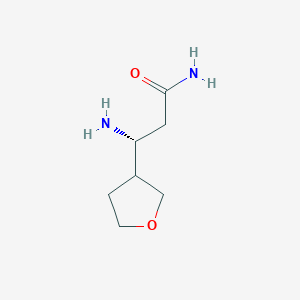
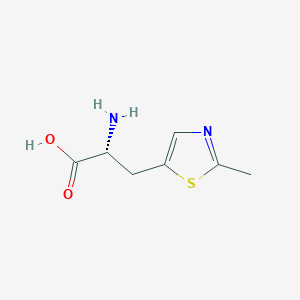
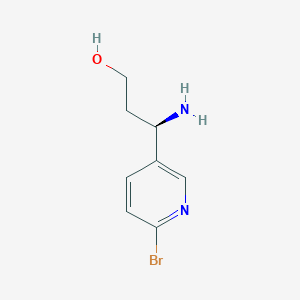
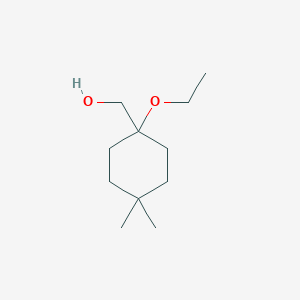
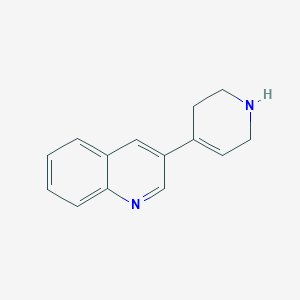

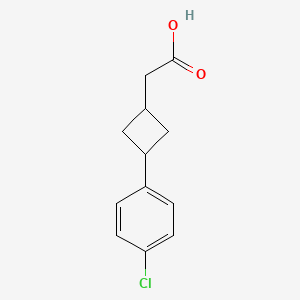
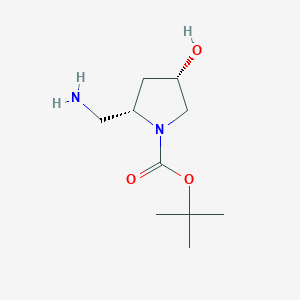
![(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B15239638.png)
